2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde
Overview
Description
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H16O2 It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
The synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde can be achieved through several methods. One common approach involves the Cannizzaro reaction, where the compound undergoes disproportionation in the presence of a strong base like sodium hydroxide. This reaction typically occurs in an ethanol medium and involves the transfer of a hydride ion from one molecule to another, resulting in the formation of a carboxylate anion and an alcohol .
Industrial production methods may involve the hydrogenation of pyran derivatives or the use of other catalytic processes to achieve the desired product. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound .
Chemical Reactions Analysis
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s derivatives have shown biological activity and are used in the development of antibiotics, systemic herbicides, and insecticides.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of novel polymeric materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde involves its interaction with various molecular targets. In the Cannizzaro reaction, the compound undergoes hydride transfer, leading to the formation of carboxylate anions and alcohols. This reaction is facilitated by the presence of a strong base, which deprotonates the aldehyde group, making it more reactive towards nucleophilic attack .
Comparison with Similar Compounds
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran-2-carboxaldehyde: This compound has a similar structure but lacks the diethyl substitution, which can affect its reactivity and applications.
2,3-Dihydro-2,5-dimethyl-2H-pyran-2-carboxaldehyde: This compound has methyl groups instead of ethyl groups, leading to differences in steric and electronic properties
Properties
IUPAC Name |
2,5-diethyl-3,4-dihydropyran-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZVYXOKAXPDKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=COC(CC1)(CC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232617 | |
Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33731-59-8 | |
Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33731-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033731598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC61264 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.949 | |
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